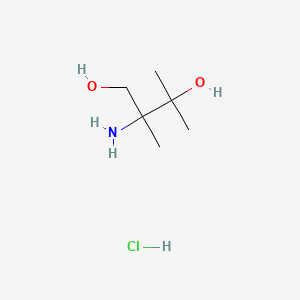
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is an organic compound with the molecular formula C6H16ClNO2 It is a derivative of 2-amino-2,3-dimethylbutane, which is a branched aliphatic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2,3-dimethylbutane.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the diol with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or distillation to purify the final product.
化学反応の分析
Types of Reactions
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the amine.
Substitution: Introduction of various functional groups depending on the reagents used.
科学的研究の応用
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
作用機序
The mechanism of action of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: Binding to specific sites on enzymes or receptors.
Pathway Modulation: Modulating biochemical pathways to produce desired effects.
類似化合物との比較
Similar Compounds
2-Amino-2,3-dimethylbutane: The parent compound without the hydroxyl groups.
2-Amino-3,3-dimethylbutane: A structural isomer with different substitution patterns.
2-Amino-2,3-dimethylbutyronitrile: A nitrile derivative.
Uniqueness
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C6H16ClNO2 |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
2-amino-2,3-dimethylbutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-5(2,9)6(3,7)4-8;/h8-9H,4,7H2,1-3H3;1H |
InChIキー |
FCEUQLMPBNVTSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(CO)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















